![molecular formula C14H18O2 B14795366 1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone CAS No. 1156345-26-4](/img/structure/B14795366.png)
1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone is an organic compound with the molecular formula C14H18O2 It is characterized by the presence of a cyclopentyloxy group and a methylphenyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone typically involves the reaction of 2-(cyclopentyloxy)-5-methylbenzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(Cyclopentyloxy)-4-methylphenyl]ethanone
- 1-[2-(Cyclopentylmethoxy)-5-methylphenyl]ethanone
Uniqueness
1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
1156345-26-4 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
1-(2-cyclopentyloxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C14H18O2/c1-10-7-8-14(13(9-10)11(2)15)16-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 |
Clé InChI |
XSCJPXBHLMDWOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC2CCCC2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


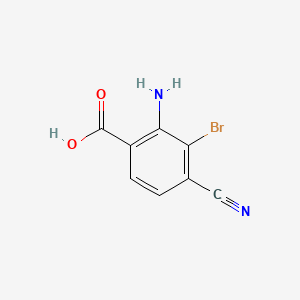
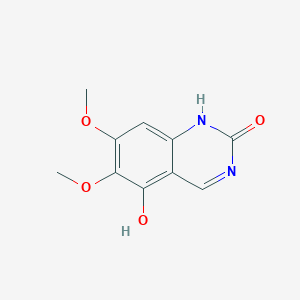
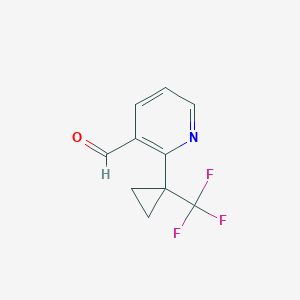
![(2S,3S)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B14795306.png)
![6-bromo-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14795311.png)
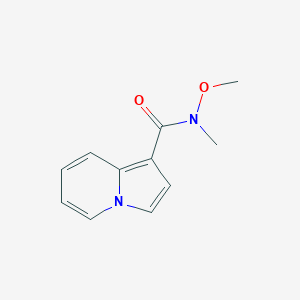
![2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14795340.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795347.png)
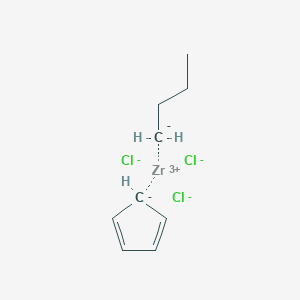
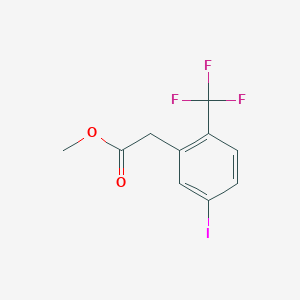
![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B14795372.png)
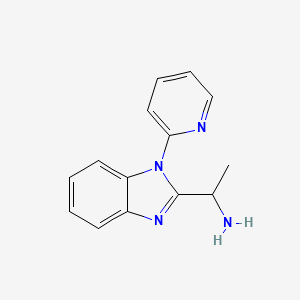
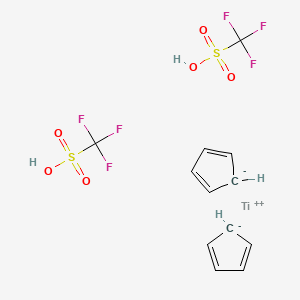
![[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B14795386.png)
